molecular formula C9H11ClN2O B1489942 Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride CAS No. 1864060-48-9

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride

Cat. No.: B1489942
CAS No.: 1864060-48-9
M. Wt: 198.65 g/mol
InChI Key: ZNDDKPNBFDLVTD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings Azetidines are four-membered nitrogen-containing rings, while pyridines are six-membered nitrogen-containing aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(pyridin-3-yl)methanone hydrochloride typically involves the formation of the azetidine ring followed by its functionalization with a pyridine moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.

    Substitution: The azetidine and pyridine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or DMF, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which azetidin-3-yl(pyridin-3-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.

    Oxetanes: Four-membered oxygen-containing rings with similar reactivity profiles.

    Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable.

Uniqueness

Azetidin-3-yl(pyridin-3-yl)methanone hydrochloride is unique due to its combination of azetidine and pyridine rings, which confer distinct reactivity and interaction profiles. This dual-ring structure allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

azetidin-3-yl(pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c12-9(8-5-11-6-8)7-2-1-3-10-4-7;/h1-4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDDKPNBFDLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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